3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one
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Overview
Description
3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-methoxyphenol with 4-nitrobenzyl bromide to form an intermediate, which is then cyclized with a suitable reagent to yield the chromen-4-one core. The reaction conditions often require the use of a base, such as potassium carbonate, and an organic solvent, like dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrophenyl 3-methoxybenzoate: Shares similar structural features but differs in the core chromen-4-one framework.
4-Methoxyphenol: Contains a methoxy group but lacks the nitrophenyl and chromen-4-one components.
4-(4-Methoxyphenyl)benzaldehyde: Contains methoxy and phenyl groups but differs in the overall structure.
Uniqueness
3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one is unique due to its combination of methoxy, nitrophenyl, and chromen-4-one moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
714937-87-8 |
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Molecular Formula |
C23H17NO7 |
Molecular Weight |
419.389 |
IUPAC Name |
3-(3-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17NO7/c1-28-17-3-2-4-19(11-17)31-22-14-30-21-12-18(9-10-20(21)23(22)25)29-13-15-5-7-16(8-6-15)24(26)27/h2-12,14H,13H2,1H3 |
InChI Key |
PSOSEJSAAYXARU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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